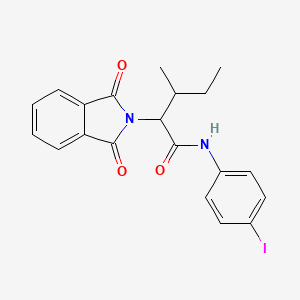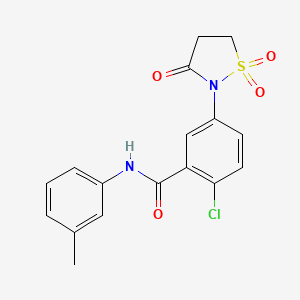
1-(3-bromobenzyl)-4-isopropylpiperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzyl)-4-isopropylpiperazine oxalate, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used recreationally as a substitute for amphetamines and ecstasy. However, BZP has also been studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties. In
Mecanismo De Acción
1-(3-bromobenzyl)-4-isopropylpiperazine oxalate acts as a dopamine and serotonin reuptake inhibitor and a non-selective monoamine releasing agent. This means that it increases the levels of dopamine and serotonin in the brain, leading to increased feelings of euphoria and stimulation. This compound also acts as an agonist at the 5-HT2B receptor, which is believed to be responsible for its cardiovascular effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. This compound also has a stimulant effect on the central nervous system, leading to increased alertness, energy, and euphoria. However, this compound can also have negative effects on the body, including dehydration, nausea, and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromobenzyl)-4-isopropylpiperazine oxalate has several advantages for use in lab experiments, including its unique chemical structure and pharmacological properties. This compound has been shown to have a positive effect on mood, cognitive function, and memory in animal studies, making it a potentially useful tool for studying these processes. However, this compound also has several limitations, including its potential for abuse and the difficulty of controlling its effects on the body.
Direcciones Futuras
There are several future directions for research on 1-(3-bromobenzyl)-4-isopropylpiperazine oxalate, including its potential use as a therapeutic agent for various neurological and psychiatric disorders. This compound has been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases. Additionally, further research is needed to better understand the long-term effects of this compound on the body and its potential for abuse.
Métodos De Síntesis
1-(3-bromobenzyl)-4-isopropylpiperazine oxalate can be synthesized through a multi-step process that involves the reaction of 1-benzylpiperazine with bromine in the presence of a catalyst, followed by the alkylation of the resulting 3-bromobenzylpiperazine with isopropylamine. The final product is obtained by reacting the piperazine compound with oxalic acid. The synthesis of this compound requires specialized equipment and expertise, as it involves the use of hazardous chemicals and requires precise control of reaction conditions.
Aplicaciones Científicas De Investigación
1-(3-bromobenzyl)-4-isopropylpiperazine oxalate has been studied for various scientific research applications, including its potential use as a psychotherapeutic agent, a cognitive enhancer, and an anti-inflammatory agent. This compound has been shown to have a positive effect on mood, cognitive function, and memory in animal studies. Additionally, this compound has been found to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2.C2H2O4/c1-12(2)17-8-6-16(7-9-17)11-13-4-3-5-14(15)10-13;3-1(4)2(5)6/h3-5,10,12H,6-9,11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQQJHGMVLVBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-acetyl-3-cyano-6-methyl-4-(1-naphthyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5065944.png)



![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5065984.png)

![N-(2,5-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5066001.png)


![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5066031.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5066038.png)

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B5066053.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5066061.png)